molecular formula C18H16N4O2 B2998271 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide CAS No. 1203281-19-9

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

Cat. No. B2998271
M. Wt: 320.352
InChI Key: UPQFPVZZZIKPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Pyridopyridazine derivatives, including compounds structurally related to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide, have been extensively studied for their synthesis and wide range of biological activities. These activities include antitumor, antibacterial, analgesic, and diuretic properties. Pyridopyridazine derivatives have been identified as selective inhibitors for phosphodiesterase 5 and 4, showcasing their potential in targeting specific molecular pathways. Furthermore, their role as novel GABA-A receptor benzodiazepine binding site ligands indicates their utility in neurological research and potential therapeutic applications. The exploration of these compounds as biodegradable agrochemicals, due to their molluscicidal activity, presents an environmentally friendly approach to pest management in agriculture (Wojcicka & Nowicka-Zuchowska, 2018).

Mechanisms of Action and Resistance

The investigation into the mechanisms of action and resistance patterns of drugs is crucial for understanding their efficacy and long-term viability. For instance, praziquantel, a well-studied compound, highlights the importance of molecular targeting and resistance management. It targets schistosome calcium ion channels, offering insights into the potential action mechanisms of related compounds. Although not directly related to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide, understanding the interaction of drugs with specific molecular targets can guide the development of novel therapeutic agents with improved efficacy and reduced resistance risks (Doenhoff, Cioli, & Utzinger, 2008).

Chemical Inhibitors and Drug Interactions

The role of chemical inhibitors in modulating enzyme activity is another area of interest. Compounds that inhibit cytochrome P450 isoforms in human liver microsomes demonstrate the complexity of drug interactions and the importance of selectivity in drug design. Such studies are pertinent for understanding how structurally related compounds might interact with enzymes and influence drug metabolism, potentially leading to the development of drugs with specific target actions and minimal adverse interactions (Khojasteh et al., 2011).

properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13(18(24)20-16-9-5-6-12-19-16)22-17(23)11-10-15(21-22)14-7-3-2-4-8-14/h2-13H,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQFPVZZZIKPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

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